2,4-Dibromo-1-isopropyl-5-methyl-1H-imidazole
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Overview
Description
2,4-Dibromo-1-isopropyl-5-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of bromine atoms and the isopropyl and methyl groups in this compound make it a unique and valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1-isopropyl-5-methyl-1H-imidazole typically involves the bromination of 1-isopropyl-5-methyl-1H-imidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-1-isopropyl-5-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
2,4-Dibromo-1-isopropyl-5-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-1-isopropyl-5-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the imidazole ring play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-1-methyl-1H-imidazole
- 4,5-Dibromo-1,2-dimethyl-1H-imidazole
- 4-Bromo-1,2-dimethyl-1H-imidazole
Uniqueness
2,4-Dibromo-1-isopropyl-5-methyl-1H-imidazole is unique due to the presence of both isopropyl and methyl groups along with the bromine atoms. This combination of substituents imparts specific chemical and biological properties that distinguish it from other similar compounds. Its unique structure makes it a valuable molecule for various research and industrial applications .
Properties
Molecular Formula |
C7H10Br2N2 |
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Molecular Weight |
281.98 g/mol |
IUPAC Name |
2,4-dibromo-5-methyl-1-propan-2-ylimidazole |
InChI |
InChI=1S/C7H10Br2N2/c1-4(2)11-5(3)6(8)10-7(11)9/h4H,1-3H3 |
InChI Key |
LTYCHYHPEIHVNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1C(C)C)Br)Br |
Origin of Product |
United States |
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